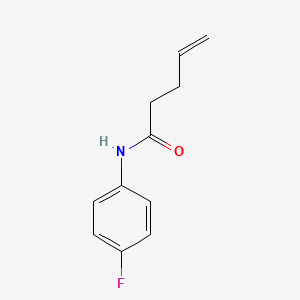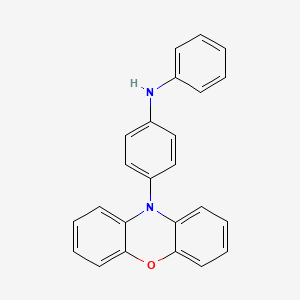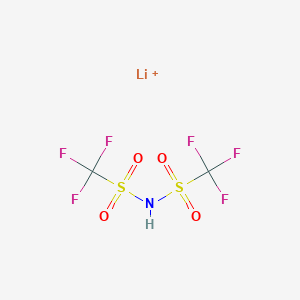
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C11H7BrN2. It is characterized by a cyclopropane ring substituted with a bromophenyl group and two cyano groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromobenzyl chloride with malononitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: 2-(2-Aminophenyl)cyclopropane-1,1-dicarbonitrile, 2-(2-Thiophenyl)cyclopropane-1,1-dicarbonitrile.
Reduction: 2-(2-Bromophenyl)cyclopropane-1,1-diamine.
Oxidation: 2-(2-Bromophenyl)cyclopropane-1,1-dicarboxylic acid.
Scientific Research Applications
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues, while the cyano groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)cyclopropane-1,1-dicarbonitrile
- 2-(2-Fluorophenyl)cyclopropane-1,1-dicarbonitrile
- 2-(2-Methylphenyl)cyclopropane-1,1-dicarbonitrile
Uniqueness
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability can lead to different chemical and biological behaviors, making this compound particularly valuable for specific applications.
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(2-bromophenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-10-4-2-1-3-8(10)9-5-11(9,6-13)7-14/h1-4,9H,5H2 |
InChI Key |
DQHIEDSXOKASGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C#N)C#N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


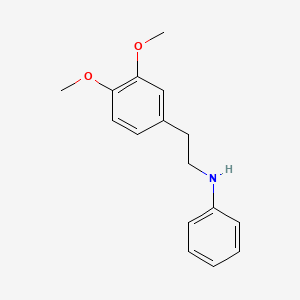
![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)


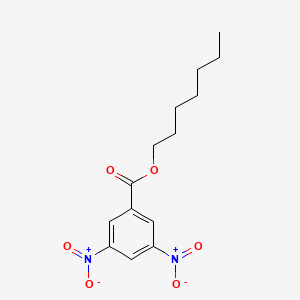


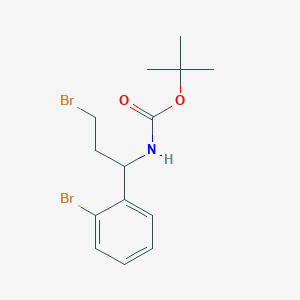
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)
